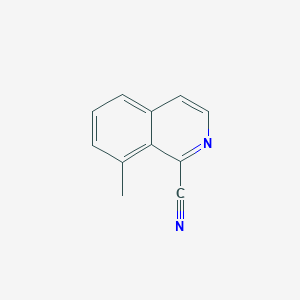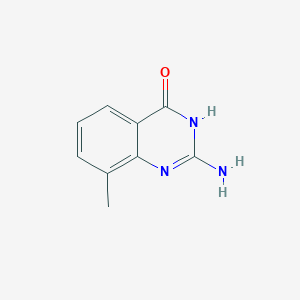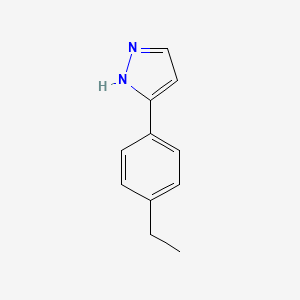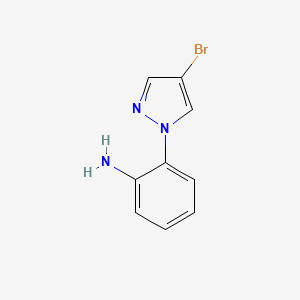
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
“(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is a biochemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with ethyl and methyl substituents, and an acetaldehyde group . The exact structure can be represented by the SMILES notation: CCC1=C(N(N=C1C)CC=O)C .Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Compounds with structures akin to "(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde" are often involved in complex organic reactions. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines in various solvents to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, showcasing the compound's role in synthesizing pyrazole derivatives through selective formation processes (Mikhed’kina et al., 2009). This highlights its utility in creating diverse chemical structures, potentially useful in various pharmaceutical and material science applications.
Material Science and Catalysis
Compounds similar to "this compound" are utilized in material science, particularly in the synthesis of novel materials with unique properties. For example, the facile synthesis of flexible bis(pyrazol-1-yl)alkanes and related ligands in superbasic mediums involves reactions of pyrazoles with various alkylating agents, leading to compounds that can act as flexible ligands in coordination chemistry (Potapov et al., 2007). Such ligands are integral in developing new metal complexes with potential catalytic, magnetic, and optical applications.
Pharmaceutical Applications
In the pharmaceutical domain, pyrazole derivatives, akin to the structure of interest, exhibit significant biological activities. A study on the synthesis, characterization, and biological activity of new 4-substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one compounds demonstrated notable antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Al-Smaisim, 2012).
Computational and Theoretical Chemistry
Furthermore, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (a compound structurally related to the one of interest) provides valuable insights into the electronic structure and reactivity of such compounds. Through quantum chemical calculations and molecular electrostatic potential analyses, these studies help in understanding the interaction sites and nature of chemical bonds, which is crucial for designing compounds with desired chemical reactivity and biological activity (Singh et al., 2014).
Zukünftige Richtungen
The future directions for “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” and similar compounds could involve further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, their potential as precursors to a variety of ligands in coordination chemistry could be further investigated .
Wirkmechanismus
- The primary target of “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is cAMP phosphodiesterase . This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in various physiological processes . By modulating cAMP levels, this compound affects downstream signaling pathways.
Target of Action
Eigenschaften
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9-7(2)10-11(5-6-12)8(9)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAVJQFINUQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)
![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B3086975.png)

![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3087010.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)
